Product packaging for Einecs 275-685-4(Cat. No.:CAS No. 71607-44-8)

Einecs 275-685-4

Cat. No.: B12661692
CAS No.: 71607-44-8
M. Wt: 385.7 g/mol
InChI Key: JKROAZBIHMOTBS-UHFFFAOYSA-N
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Description

Einecs 275-685-4, also identified by CAS number 71607-44-8, is a chemical compound with the systematic name octanoic acid, compound with dioctylamine (1:1) . Its molecular formula is C24H51NO2, and it has a molecular weight of approximately 385.67 g/mol . This substance is a 1:1 salt formed from octanoic acid (caprylic acid) and dioctylamine. The available structural and identifier data for this compound can be found in chemical databases . While the specific biological activities, mechanisms of action, and direct research applications for this particular salt are not detailed in the public scientific literature retrieved from our search, compounds of this structural class often serve as intermediates in organic synthesis, catalysts, or as components in specialized material science applications. This product is designated For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers are encouraged to consult the relevant safety data sheets (SDS) and conduct their own due diligence to determine the compound's suitability for their specific experimental needs.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H51NO2 B12661692 Einecs 275-685-4 CAS No. 71607-44-8

Properties

CAS No.

71607-44-8

Molecular Formula

C24H51NO2

Molecular Weight

385.7 g/mol

IUPAC Name

octanoic acid;N-octyloctan-1-amine

InChI

InChI=1S/C16H35N.C8H16O2/c1-3-5-7-9-11-13-15-17-16-14-12-10-8-6-4-2;1-2-3-4-5-6-7-8(9)10/h17H,3-16H2,1-2H3;2-7H2,1H3,(H,9,10)

InChI Key

JKROAZBIHMOTBS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCNCCCCCCCC.CCCCCCCC(=O)O

Origin of Product

United States

Advanced Synthetic Methodologies and Reaction Chemistry of Einecs 275 685 4

Chemical Transformations Involving EINECS 275-685-4 as a Reactant or Reagent

The compound this compound is an ammonium (B1175870) carboxylate salt formed from the acid-base reaction between octanoic acid and the secondary amine, dioctylamine (B52008). Its reactivity is primarily dictated by the equilibrium between the salt and its constituent acid and amine, especially at elevated temperatures. The principal chemical transformation this compound undergoes is the formation of an amide, N,N-dioctyloctanamide, through a dehydration reaction.

Elucidation of Specific Reaction Classes and Stereochemical Outcomes

The primary reaction class involving this salt is amidation . The salt, dioctylammonium octanoate, exists in equilibrium with octanoic acid and dioctylamine. Upon heating, this equilibrium can be driven towards the formation of N,N-dioctyloctanamide and water. This direct amidation from a carboxylic acid and an amine is a fundamental transformation in organic synthesis.

Amide Formation: The reaction proceeds by the nucleophilic attack of the dioctylamine on the carbonyl carbon of octanoic acid. This is typically a thermally driven process that requires the removal of water to proceed to completion. The use of catalysts, such as boric acid or various Lewis acids, can facilitate this transformation at lower temperatures.

Since neither octanoic acid nor dioctylamine possesses a chiral center, the reactants and the resulting amide product are achiral. Therefore, there are no stereochemical outcomes to consider in this specific reaction. However, if chiral carboxylic acids or amines were used to form a similar salt, the stereochemical integrity of the reactants during the amidation process would be a critical parameter to investigate.

Kinetic and Thermodynamic Characterization of Involved Reactions

The subsequent conversion of the salt to the amide is an endergonic process under standard conditions, as it requires energy input to break the C-O and N-H bonds and form the C-N and O-H bonds of water. The reaction is typically performed at high temperatures to overcome the activation energy barrier.

ParameterValue (for Succinic Acid-TOA complex)Reference
Order w.r.t. Acid1 nih.gov
Order w.r.t. Amine0.5 nih.gov
Rate Constant (formation)(3.14 +/- 0.6) x 10⁻⁸ m².⁵·mol⁻⁰.⁵·s⁻¹ nih.gov

This table presents kinetic data for a related system to provide context for the potential reaction kinetics of this compound.

Development of Novel Synthetic Routes for this compound Derivatives and Analogs

The development of novel synthetic routes for derivatives and analogs of this compound can be approached by modifying either the carboxylic acid or the amine component.

Modification of the Octanoic Acid Moiety: Derivatives can be synthesized by introducing functional groups onto the alkyl chain of octanoic acid prior to the salt formation. For example, hydroxylation, halogenation, or the introduction of unsaturation would yield a variety of octanoic acid analogs. These modified carboxylic acids could then be reacted with dioctylamine to form the corresponding ammonium carboxylate salts.

Modification of the Dioctylamine Moiety: Analogs can be created by using different secondary amines in the salt formation with octanoic acid. The use of secondary amines with varying alkyl chain lengths, branching, or containing other functional groups would lead to a library of related compounds. Furthermore, derivatives of dioctylamine itself, such as those with functionalized octyl chains, could be synthesized and subsequently reacted with octanoic acid.

Synthesis of Amide Derivatives: As previously discussed, the primary derivative of this compound is the corresponding amide. Novel synthetic routes for this and related amides could involve the use of advanced catalytic systems to achieve higher yields and milder reaction conditions. For example, niobium(V) oxide (Nb₂O₅) has been shown to be an effective heterogeneous catalyst for the direct condensation of carboxylic acids with amines to form amides and imides. researchgate.net

Integration of Green Chemistry Principles in this compound Synthesis and Application

The principles of green chemistry can be integrated into both the synthesis and potential applications of this compound.

Green Synthesis: The formation of the salt itself is an atom-economical acid-base reaction that produces no byproducts. To further align with green chemistry principles, the synthesis should be conducted in the absence of a solvent or in a green solvent (e.g., water, or a bio-based solvent).

The synthesis of the constituent components, octanoic acid and dioctylamine, can also be made greener. Octanoic acid is a naturally occurring fatty acid and can be sourced from renewable feedstocks like coconut oil. chemicalbook.com The synthesis of dioctylamine can be optimized to reduce waste and energy consumption. One industrial method for synthesizing n-octylamine involves the ammonification of n-octanol, which can be made more environmentally friendly by using efficient catalysts and reducing reaction temperatures and pressures. google.com

Green Applications: The use of this compound or its derivatives as surfactants or phase-transfer catalysts could be an area of application with green chemistry implications. As an ammonium carboxylate salt, it possesses amphiphilic properties. The use of bio-based surfactants is a key area of green chemistry research.

In the context of amide synthesis, the direct conversion of the salt to the amide at high temperatures without a catalyst can be energy-intensive. The development and use of recyclable heterogeneous catalysts, such as Nb₂O₅, would represent a greener alternative to traditional homogeneous catalysts or stoichiometric activating agents, which often generate significant waste. researchgate.net

Green Chemistry PrincipleApplication to this compound Synthesis/Use
Atom Economy The salt formation is 100% atom economical.
Use of Renewable Feedstocks Octanoic acid can be derived from natural sources like coconut oil. chemicalbook.com
Catalysis Use of heterogeneous, recyclable catalysts like Nb₂O₅ for the synthesis of amide derivatives to reduce waste and improve energy efficiency. researchgate.net
Design for Energy Efficiency Developing low-temperature synthetic routes for amide formation to reduce energy consumption.
Safer Solvents and Auxiliaries Performing the salt formation neat or in green solvents.

Mechanistic Elucidation of Einecs 275 685 4 S Molecular Function

Fundamental Mechanisms of Action at the Molecular Level

U-47700 functions as a potent and selective agonist for the μ-opioid receptor (MOR), which is a member of the G protein-coupled receptor (GPCR) family. Its primary mechanism of action involves binding to and activating the MOR, initiating a cascade of intracellular signaling events.

Research has demonstrated that U-47700 exhibits a high affinity for the μ-opioid receptor. In radioligand binding assays, U-47700 displayed a high affinity for the MOR with a Ki value of 11.1 nM. nih.gov In comparison, its affinity for the δ-opioid (DOR) and κ-opioid (KOR) receptors is significantly lower, with Ki values of 1220 nM and 287 nM, respectively, highlighting its selectivity for the μ-opioid receptor. nih.govwikipedia.org Another study reported Ki values of 57 nM for the MOR, 653 nM for the KOR, and 1105 nM for the DOR. nih.gov

The in vivo effects of U-47700 are consistent with its potent MOR agonism. In animal models, U-47700 has been shown to be approximately 7.5 to 10 times more potent than morphine as an analgesic. nih.govnih.gov For instance, in the mouse tail flick test, U-47700 exhibited an ED50 of 0.2 mg/kg, whereas morphine had an ED50 of 1.5 mg/kg. mdpi.com

The primary metabolites of U-47700, N-desmethyl-U-47700 and N,N-didesmethyl-U-47700, have been identified and studied. These metabolites show a markedly reduced affinity for the μ-opioid receptor. N-desmethyl-U-47700 has an 18-fold lower affinity for the MOR (Ki = 206 nM) compared to the parent compound, while N,N-didesmethyl-U-47700 is essentially inactive at the MOR (Ki = 4080 nM). nih.gov This indicates that the pharmacological effects of U-47700 are primarily due to the parent compound itself.

Opioid Receptor Binding Affinity of U-47700 and its Metabolites

Compoundμ-Opioid Receptor (Ki, nM)δ-Opioid Receptor (Ki, nM)κ-Opioid Receptor (Ki, nM)
U-4770011.11220287
N-desmethyl-U-47700206--
N,N-didesmethyl-U-477004080--

Investigation of its Role in Complex Chemical Cascade Processes

G-Protein Coupling and Downstream Effectors:

The primary signaling cascade initiated by MOR activation is through the coupling to inhibitory G proteins (Gi/o). The activation of these G proteins by U-47700 has been quantified using [35S]GTPγS binding assays. In one such study, U-47700 demonstrated potent activation of the μ-opioid receptor with an EC50 value of 111 nM. uni-freiburg.denih.govresearchgate.net This activation of Gi/o proteins leads to the inhibition of adenylyl cyclase, an enzyme responsible for the conversion of ATP to cyclic AMP (cAMP). The resulting decrease in intracellular cAMP levels affects the activity of protein kinase A (PKA) and subsequently modulates the function of various downstream proteins. A study utilizing a cAMP accumulation assay confirmed the inhibitory effect of U-47700, reporting an EC50 value of 8.8 nM for the (1R,2R) stereoisomer. mdpi.com

β-Arrestin Recruitment and Functional Selectivity:

Beyond G-protein signaling, the activation of the μ-opioid receptor by agonists can also lead to the recruitment of β-arrestin proteins. β-arrestins are involved in receptor desensitization, internalization, and can also initiate their own signaling cascades, which are distinct from G-protein mediated pathways. The ability of a ligand to preferentially activate one pathway over another is known as functional selectivity or biased agonism.

Research into the functional selectivity of U-47700 has provided insights into its signaling profile. One study found that U-47700 can induce the internalization of the human μ-opioid receptor (hMOR), with a 10 μmol L−1 concentration causing approximately 25% internalization, a level similar to that induced by the reference agonist DAMGO. ojp.gov

Mitogen-Activated Protein Kinase (MAPK) Pathway:

The activation of the μ-opioid receptor is also known to modulate the mitogen-activated protein kinase (MAPK) signaling cascade, which plays a crucial role in regulating a variety of cellular processes. The MAPK family includes extracellular signal-regulated kinases (ERK), c-Jun N-terminal kinases (JNK), and p38 MAPKs. While specific studies detailing the direct effects of U-47700 on the phosphorylation and activation of these kinases are limited, the established mechanism for potent MOR agonists involves the activation of the ERK pathway. This activation can occur through both G-protein-dependent and β-arrestin-dependent mechanisms.

Functional Activity of U-47700 at the μ-Opioid Receptor

AssayParameterValue
[35S]GTPγS Binding (G-protein activation)EC50111 nM
cAMP Accumulation (Adenylyl cyclase inhibition)EC508.8 nM
hMOR Internalization% Internalization (at 10 µM)~25%

Environmental Transport and Transformation Pathways of Einecs 275 685 4

Abiotic Degradation Mechanisms

Abiotic degradation involves the breakdown of the chemical through non-biological processes, primarily driven by light, water, and heat.

Photodegradation, or photolysis, is a key abiotic process for the transformation of pesticides in the aquatic environment and on soil surfaces. jst.go.jpcotton.org For Metobromuron, photochemical behavior in aqueous solutions is complex. Studies reveal two primary transformation routes: the demethoxylation of the urea (B33335) moiety and reactions stemming from the initial formation of a carbene intermediate. annualreviews.org These pathways occur in roughly equal measure.

Key photochemical transformations observed for Metobromuron and related phenylurea compounds include:

Reductive Debromination : In aqueous solutions at a neutral pH of 7, the reductive debromination of Metobromuron is favored over hydroxylation. jst.go.jp

Hydroxylation : Under slow sunlight photodegradation in pure water, the formation of a 4-OH derivative becomes the predominant pathway. jst.go.jp Hydroxylation of the phenyl ring can also occur without the removal of the bromine atom. annualreviews.org

Biphenyl (B1667301) Formation : Sunlight photolysis can also lead to the generation of biphenyl derivatives. researchgate.net

C-Cl Bond Photohydrolysis : In studies of the closely related compound Metoxuron, UV irradiation resulted in the specific photohydrolysis of the carbon-chlorine bond. The quantum yield for this reaction at 254 nm was determined to be 0.020 (± 0.005). researchgate.net

The degradation rate can be influenced by environmental factors. For instance, photocatalytic degradation using TiO2 is significantly affected by pH, with optimal degradation of Metobromuron observed at a pH of 7.88 in one study. researchgate.net The primary degradation pathways in such photocatalytic systems include the substitution of the bromine atom, the addition of hydroxyl radicals, and the cleavage of the urea side chain. researchgate.net

Table 1: Key Photodegradation Pathways for Metobromuron

Pathway Conditions Primary Outcome/Product Citation
Reductive Debromination Aqueous solution, pH 7 Favored over hydroxylation jst.go.jp
Hydroxylation Slow sunlight, pure water Formation of 4-OH derivative jst.go.jp
Demethoxylation Aqueous solution One of two main routes annualreviews.org
Carbene Formation Aqueous solution Second of two main routes annualreviews.org
Biphenyl Generation Sunlight photolysis Formation of biphenyls researchgate.net

Hydrolytic Cleavage Kinetics and pH Dependence

Hydrolysis is the chemical breakdown of a compound due to reaction with water. For Metobromuron, this process is not considered a significant route of degradation under typical environmental conditions. apvma.gov.au

Table 2: Hydrolytic Half-Life of Metobromuron at Different Temperatures

Temperature pH Half-Life (days) Significance Citation
20°C 4, 7, 9 Stable Not a significant degradation pathway apvma.gov.au
50°C 4, 7, 9 27 - 33 Degradation occurs at elevated temperatures apvma.gov.au
70°C - 1.6 Rapid degradation at high temperatures apvma.gov.au

Thermal Decomposition Pathways under Environmental Conditions

Thermal decomposition involves degradation due to heat. Metobromuron has a defined decomposition temperature of 173°C. apvma.gov.au However, this high temperature is not representative of conditions found in the natural environment. Thermal decomposition is therefore not a primary pathway for the degradation of Metobromuron under typical environmental circumstances. While other phenylurea herbicides are known to undergo elimination reactions under the influence of mild heat, detailed studies on the specific thermal decomposition pathways and resulting products for Metobromuron at ambient environmental temperatures are not extensively documented. annualreviews.org The focus of environmental fate studies remains on biotic and photochemical routes, which occur under normal temperature regimes.

Biotic Transformation Mechanisms

Biotic transformation, or biodegradation, is the breakdown of organic compounds by microorganisms and is a major pathway for the dissipation of pesticides in the environment. oup.com

Metobromuron is subject to extensive microbial degradation in soil and aquatic systems. The primary metabolic pathways in rats, which can be similar to microbial pathways, involve N-demethylation/N-demethoxylation and phenyl ring hydroxylation. apvma.gov.au

In aerobic soil studies, Metobromuron degrades with half-life (DT50) values ranging from 25 to 50 days. apvma.gov.au The degradation often results in the formation of non-extractable residues bound to soil components like humins and humic acids. apvma.gov.au Under anaerobic conditions, the degradation can lead to different metabolites; for example, desmethoxy-metobromuron has been identified, reaching 5.1% of the applied radioactivity in one study. apvma.gov.au

Bacterial consortia, particularly those involving Variovorax species, have been shown to be effective in degrading Metobromuron and the related herbicide linuron (B1675549). oup.comcranfield.ac.uk This degradation can involve synergistic cross-feeding on aniline (B41778) metabolites between different bacterial species. oup.com A variety of soil fungi are also capable of transforming the side chains of phenylurea herbicides like Metobromuron. oup.com

A number of key metabolites have been identified from both environmental and metabolic studies:

4-bromophenylurea : A major metabolite detected in potato tubers. apvma.gov.au

Desmethoxy-metobromuron : An initial degradation product under anaerobic conditions. apvma.gov.auherts.ac.uk

3-hydroxy-4-bromoaniline and 4-hydroxy-5-bromoaniline : An unresolved mixture of these metabolites was found in soil after two years. apvma.gov.au

Bromoacetanilide : Detected in human plasma after poisoning, likely resulting from the acetylation of the intermediate bromoaniline, which is a known detoxification mechanism. researchgate.netroyalholloway.ac.uk

Normetobromuron and N-methyl bromophenylurea : Other metabolites identified in human poisoning cases. researchgate.net

Table 3: Major Biotransformation Metabolites of Metobromuron

Metabolite System/Matrix Pathway Citation
4-bromophenylurea Potato Tubers Demethoxylation/Hydrolysis apvma.gov.au
Desmethoxy-metobromuron Anaerobic Soil Demethoxylation apvma.gov.au
3-hydroxy-4-bromoaniline Soil Ring Hydroxylation apvma.gov.au
4-hydroxy-5-bromoaniline Soil Ring Hydroxylation apvma.gov.au
Bromoacetanilide Human Plasma Acetylation of bromoaniline researchgate.net
Normetobromuron Human Plasma N-demethylation researchgate.net

Enzymatic Degradation Processes and Enzyme Kinetics

The microbial breakdown of Metobromuron is facilitated by specific enzymes. While there are no extensive studies characterizing all enzymes involved in its biotransformation, research on phenylurea herbicides has identified several key enzyme types. apvma.gov.auapvma.gov.au

Aryl Acylamidases : These enzymes (EC 3.5.1.13) are crucial for the initial hydrolysis step. An aryl acylamidase purified from Bacillus sphaericus has been shown to catalyze the hydrolysis of N-methoxy-N-methyl substituted phenylureas, including Metobromuron and linuron, to their corresponding aniline derivatives. oup.comnih.gov This enzyme exhibits substrate specificity and does not act on N,N-dimethyl substituted phenylureas like diuron. oup.com Similarly, the hydrolase enzyme HylA, identified in Variovorax species, is also capable of hydrolyzing Metobromuron. nih.govfrontiersin.org

Laccases : These copper-containing oxidase enzymes, commonly produced by white-rot fungi such as Trametes versicolor, are involved in the degradation of a wide range of phenolic compounds and other pollutants. cranfield.ac.uk Laccases have been shown to degrade various pesticides, including Metobromuron, often without the need for redox mediators. mdpi.comnih.gov The production of laccase by T. versicolor has been correlated with the degradation of the herbicide linuron in pesticide mixtures. cranfield.ac.uk

While specific kinetic data (Km, Vmax) for the enzymatic degradation of Metobromuron are not widely available in the reviewed literature, studies on related compounds provide insight. For example, a purified linuron hydrolase from Variovorax sp. strain SRS16 showed a high affinity for linuron with a Km of 5.8 µM and a Vmax of 0.16 nmol min⁻¹. kuleuven.be However, this particular enzyme showed high specificity and did not hydrolyze Metobromuron, highlighting the diversity and specificity of microbial enzymes. kuleuven.be

Table 4: Mentioned Chemical Compounds

Compound Name CAS Number Role/Type
Metobromuron 3060-89-7 Subject Compound, Phenylurea Herbicide
3-(4-bromophenyl)-1-methoxy-1-methylurea 3060-89-7 IUPAC Name for Metobromuron
Metoxuron 19937-59-8 Related Phenylurea Herbicide
3-(3-chloro-4-methoxyphenyl)-1,1-dimethylurea 19937-59-8 IUPAC Name for Metoxuron
Linuron 330-55-2 Related Phenylurea Herbicide
3-(3,4-dichlorophenyl)-1-methoxy-1-methylurea 330-55-2 IUPAC Name for Linuron
Diuron 330-54-1 Related Phenylurea Herbicide
3-(3,4-dichlorophenyl)-1,1-dimethylurea 330-54-1 IUPAC Name for Diuron
Chloroxuron 1982-47-4 Related Phenylurea Herbicide
4-bromophenylurea 1967-25-5 Metabolite
Desmethoxy-metobromuron Not Available Metabolite
3-hydroxy-4-bromoaniline 62973-77-7 Metabolite
4-hydroxy-5-bromoaniline Not Available Metabolite
Bromoacetanilide 556-76-3 Metabolite
4-bromoaniline 106-40-1 Metabolite Intermediate
Normetobromuron Not Available Metabolite
N-methyl bromophenylurea Not Available Metabolite
N,N'-Dimethylurea 96-31-1 Related Structure

Predictive Modeling of Environmental Fate and Persistence

Predictive modeling for Fludioxonil integrates data on its chemical properties with environmental parameters to forecast its distribution, longevity, and potential for transport. Models such as those used by the U.S. Environmental Protection Agency (EPA) utilize laboratory and field data to estimate environmental concentrations and assess risk. regulations.govoup.com

Compartmental Distribution Dynamics within Environmental Matrices

The distribution of Fludioxonil in the environment is dictated by its physicochemical properties, primarily its low water solubility and high octanol-water partition coefficient (log Kₒw), which suggest a strong tendency to adsorb to organic matter in soil and sediment. nih.govherts.ac.uk

Fludioxonil is considered slightly to moderately mobile in soil, with reported organic carbon-normalized partition coefficient (Koc) values ranging from 991 to 2440 mL/g. regulations.gov This indicates that the compound will predominantly partition into the solid phase (soil and sediment) rather than the aqueous phase. Consequently, the primary transport mechanisms to aquatic environments are through surface runoff of sediment-bound residues and spray drift, with a potential for leaching into groundwater over extended periods. mdpi.comregulations.gov

Field dissipation studies show that Fludioxonil is moderately persistent to persistent in soil, with half-lives ranging from 87 to 228 days. regulations.gov In aquatic environments, it is generally stable to metabolism, with aerobic aquatic metabolism half-lives of 473-718 days. regulations.gov This persistence leads to its accumulation in the sediment compartment of aquatic systems. researchgate.net Research has confirmed its presence in various environmental matrices, as detailed in the table below.

Table 1: Detection of Fludioxonil in Environmental Compartments This table is interactive. Users can sort columns to analyze the data.

Environmental Matrix Key Findings References
Soil Moderately persistent to persistent with field dissipation half-lives of 87-228 days. regulations.gov Primarily found in the top 0-6 inches of soil. regulations.gov regulations.gov
Water Enters aquatic systems via runoff and spray drift. mdpi.com Stable to hydrolysis but subject to rapid aqueous photolysis (half-life < 2 days under sunlit conditions). regulations.govnih.govacs.org mdpi.comregulations.govnih.govacs.org
Sediment Accumulates and persists in sediments due to high sorption tendency (high Koc). regulations.govresearchgate.net regulations.govresearchgate.net
Biota (Plants) As a non-systemic fungicide, it primarily remains on the surface. herts.ac.uk Studies on wheat show low distribution rates into the grain (0.5-0.8% of total residue), with most found on the hull and straw. researchgate.net herts.ac.ukresearchgate.net

| Biota (Aquatic) | Does not bioconcentrate significantly in fish, with reported bioconcentration factors (BCF) between 311 and 430. regulations.gov Detected in algae and fish in stream ecosystems. oup.com | regulations.govoup.com |

Quantitative Structure-Property Relationships for Environmental Persistence

Quantitative Structure-Property Relationship (QSPR) models are theoretical frameworks used to predict the physicochemical and environmental fate properties of chemicals based on their molecular structure. oup.comresearchgate.net For Fludioxonil, QSPR models can estimate properties that govern its persistence, such as soil sorption and bioconcentration potential, which are often derived from fundamental properties like the octanol-water partition coefficient (Kₒw). oup.com

The persistence of Fludioxonil is influenced by several key properties:

High log Kₒw (4.12): This value indicates high hydrophobicity, predicting strong sorption to soil organic matter and sediment. This sequestration can protect the molecule from degradation processes, thus increasing its persistence. nih.govregulations.gov

Low Water Solubility (1.8 mg/L): This property limits the amount of Fludioxonil that dissolves in water, reducing its mobility via leaching but favoring persistence in soil and sediment where it is bound. nih.govherts.ac.uk

Low Vapor Pressure (2.93 x 10⁻⁹ mm Hg): This indicates that Fludioxonil is non-volatile, so it will not readily dissipate from soil or water surfaces into the atmosphere. nih.govregulations.gov

Stability to Hydrolysis: Fludioxonil is stable to hydrolysis under typical environmental pH conditions, meaning this pathway does not contribute significantly to its degradation. regulations.gov

While metabolic degradation in soil and aquatic systems is slow, photodegradation is a significant transformation pathway. regulations.gov Studies have shown that both direct and indirect photodegradation (reactions with singlet oxygen and dissolved organic matter) can occur, leading to a predicted half-life of less than two days in sunlit surface waters. nih.govacs.org This suggests that while Fludioxonil is persistent when shielded from light (e.g., in deeper soil layers or sediment), it can degrade relatively quickly when exposed to sunlight in aquatic environments.

Table 2: Physicochemical Properties of Fludioxonil for QSPR Modeling This table is interactive. Users can sort columns to analyze the data.

Property Value Implication for Environmental Persistence Reference
Molecular Formula C₁₂H₆F₂N₂O₂ Basic input for all structural models. nih.gov
log Kₒw (Octanol-Water Partition Coefficient) 4.12 at 25°C High potential for sorption to organic matter, leading to persistence in soil/sediment and potential for bioaccumulation. nih.gov
Water Solubility 1.8 mg/L at 25°C Low mobility in water, favors partitioning to solid matrices. nih.gov
Vapor Pressure 2.93 x 10⁻⁹ mm Hg at 25°C Non-volatile; will not readily dissipate from soil or water to the atmosphere. nih.gov
Henry's Law Constant 5.3 x 10⁻¹⁰ atm-m³/mol at 25°C Low potential for volatilization from water. nih.gov

| Soil Sorption Coefficient (Koc) | 991 - 2440 mL/g | Slightly to moderately mobile; strong tendency to bind to soil and sediment, increasing persistence. | regulations.gov |

Table 3: Chemical Names and Identifiers

Type Identifier
EINECS Number 275-685-4
Common Name Fludioxonil
IUPAC Name 4-(2,2-difluoro-1,3-benzodioxol-4-yl)-1H-pyrrole-3-carbonitrile
CAS Number 131341-86-1
Synonym CGA 173506
Degradate Identifier CGA-192155
Degradate Identifier CGA-339833
Degradate Identifier CGA-265378

| Degradate Identifier | CGA-308565 |

Advanced Analytical Approaches for Einecs 275 685 4 Research

State-of-the-Art Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the structural elucidation of EINECS 275-685-4, providing detailed information about its molecular framework, functional groups, and atomic connectivity.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise molecular structure of this compound. Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide critical data on the chemical environment of each atom. For instance, ¹³C NMR spectral data is available for the compound, which helps in confirming the positions of the methoxy (B1213986), propyl, and amine groups on the phenyl ring. nih.gov

To overcome challenges such as signal overlap, which can occur between protons of the methoxy and propyl groups, advanced 2D NMR techniques are employed. These methods include:

Heteronuclear Single Quantum Coherence (HSQC): Correlates directly bonded ¹H and ¹³C nuclei, aiding in the assignment of protonated carbons.

Heteronuclear Multiple Bond Correlation (HMBC): Shows correlations between protons and carbons over two to three bonds, which is crucial for piecing together the molecular skeleton and confirming the substitution pattern on the aromatic ring.

Dynamic NMR: Involves variable-temperature experiments to study conformational changes and resolve issues of signal broadening.

Advanced Mass Spectrometry (MS) and Tandem MS Applications

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound, both gas chromatography-mass spectrometry (GC-MS) and more advanced liquid chromatography-tandem mass spectrometry (LC-MS/MS) are utilized.

GC-MS analysis provides characteristic fragmentation patterns upon electron ionization (EI). nih.gov The NIST Mass Spectrometry Data Center reports key mass-to-charge ratio (m/z) peaks that are indicative of the molecule's structure. nih.govnih.gov

More advanced techniques like Ultra-High-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QTOF-MS) offer high resolution and mass accuracy. In positive ion mode, the precursor ion [M+H]⁺ is observed, and subsequent fragmentation (MS/MS) yields specific product ions that are instrumental for definitive identification.

TechniqueIon Typem/z ValueFragment DescriptionSource
GC-MSFragment Ion (Top Peak)194Propylphenethylamine fragment nih.govnih.gov
GC-MSFragment Ion (2nd Highest)165- nih.govnih.gov
UHPLC-QTOF-MSPrecursor Ion238.154 [M+H]⁺Protonated molecule vulcanchem.com
UHPLC-QTOF-MSProduct Ion (Base Peak)121.065- vulcanchem.com
UHPLC-QTOF-MSProduct Ion91.054Tropylium ion vulcanchem.com

Vibrational Spectroscopy (Infrared and Raman) for Structural Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. Attenuated Total Reflection (ATR)-IR spectroscopy is a common technique used to obtain the infrared spectrum of solid or liquid samples of related compounds without extensive sample preparation. nih.gov The IR spectrum reveals characteristic absorption bands corresponding to N-H stretching of the amine group, C-H stretching of alkyl and aromatic groups, C-O stretching of the methoxy ethers, and aromatic ring vibrations. Raman spectroscopy offers complementary information and is particularly useful for analyzing symmetric vibrations and the non-polar parts of the molecule. nih.gov

Sophisticated Chromatographic Separation Methods

Chromatography is essential for separating this compound from complex mixtures, a common requirement in forensic and research settings. The development of robust chromatographic methods is key to achieving accurate quantification and identification.

Development of Gas Chromatography (GC) and Liquid Chromatography (LC) Methodologies

Gas Chromatography (GC): GC is a standard technique for the analysis of volatile and thermally stable compounds like amphetamine derivatives. aensiweb.com However, the primary amine group in this compound can lead to poor peak shape and tailing on common non-polar GC columns. aensiweb.comoup.com To overcome this, two main strategies are employed:

Chemical Derivatization: The amine group is reacted with a derivatizing agent (e.g., trifluoroacetic anhydride, heptafluorobutyric anhydride) to form a less polar, more volatile, and more thermally stable derivative with improved chromatographic behavior. jcami.eujfda-online.com

Mobile Phase Modification: The addition of a basic modifier, such as potassium hydroxide (B78521), to the sample solution can significantly improve the peak sharpness of amphetamines on non-polar capillary columns. aensiweb.com

Liquid Chromatography (LC): High-Performance Liquid Chromatography (HPLC) and its more advanced version, UHPLC, are widely used for the analysis of amphetamine-type substances. jst.go.jpcapes.gov.br A common approach involves reversed-phase chromatography using a C18 column. acs.org The mobile phase typically consists of a buffered aqueous solution (e.g., ammonium (B1175870) bicarbonate) and an organic modifier like methanol (B129727) or acetonitrile, often run in a gradient elution mode to achieve optimal separation from other compounds. acs.org Derivatization can also be used in LC to enhance detection, for example, by attaching a fluorescent tag to the molecule. oup.com

TechniqueColumn TypeMobile Phase/ConditionsPurposeSource
GC5% phenyl – 95% dimethylpolysiloxaneAddition of potassium hydroxide to sampleImprove peak sharpness for amphetamines aensiweb.com
LCC18 Reversed-PhaseGradient of 10 mM ammonium bicarbonate (pH 9.0) and methanolSeparation of amphetamine derivatives acs.org
LC-MS/MS-Dispersive liquid-liquid microextraction (DLLME) for sample prepQuantification in oral fluid capes.gov.brnih.gov

Implementation of Hyphenated Techniques (e.g., GC-MS, LC-MS/MS, GC-IR)

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide the highest level of analytical specificity and sensitivity.

GC-MS: This is the most widely accepted definitive method for identifying amphetamines. oup.comacs.org It combines the excellent separation power of GC with the highly specific detection and structural information provided by MS. Forensic laboratories routinely use GC-MS for confirmation of positive screening results. oup.com

LC-MS/MS: This technique has become increasingly popular due to its high sensitivity, selectivity, and applicability to a wide range of compounds without the need for derivatization. capes.gov.bracs.org It is particularly powerful for analyzing complex biological matrices. The use of isotope-labeled internal standards in LC-MS/MS methods can effectively correct for matrix effects and variations in instrument response, allowing for highly accurate quantification. acs.org

GC-IR: Gas chromatography-infrared spectroscopy is another hyphenated technique that can be used for identification. After separation on the GC column, the eluting compounds pass through a light pipe in an FTIR spectrometer. The resulting vapor-phase IR spectrum is highly specific and can serve as a "fingerprint" for the molecule, aiding in the differentiation of structural isomers which may be challenging by MS alone. researchgate.net

Electrochemical Detection Methods and Sensor Development

The development of sensitive and selective electrochemical methods for the detection of Meldonium has been a significant area of research. Since Meldonium is not an electroactive compound, its direct electrochemical analysis is challenging. tandfonline.com Therefore, research has focused on indirect detection methods and the development of specialized sensors.

One prominent approach involves the use of molecularly imprinted polymers (MIPs) . tandfonline.comresearchgate.net These polymers are created with template molecules of Meldonium, leaving behind specific recognition sites after the template is removed. This "molecular memory" allows for the selective rebinding of Meldonium. An electrochemical sensor was constructed by electropolymerizing o-phenylenediamine (B120857) as a monomer on the surface of a multiwalled carbon nanotube (MWCNT) modified pencil rod electrode in the presence of Meldonium as the template. tandfonline.compensoft.net The detection principle is based on the change in the electrochemical signal of a redox probe, such as a ferrocyanide/ferricyanide solution, upon the binding of Meldonium to the MIP. tandfonline.compensoft.net The binding of Meldonium to the imprinted cavities hinders the electron transfer of the redox probe at the electrode surface, leading to a decrease in the peak current which is proportional to the Meldonium concentration. tandfonline.com

Another strategy involves the modification of electrode surfaces with other chemical entities. For instance, a highly sensitive electrochemical sensor was developed using arenediazonium tosylates . researchgate.net This type of sensor was designed for the detection of Meldonium in urine, with voltammetric techniques being employed for quantification. researchgate.net The modification of the electrode surface enhances the analytical signal, allowing for the detection of low concentrations of the analyte.

The performance of these electrochemical sensors is evaluated based on several key parameters, including the linear range of detection, the limit of detection (LOD), and the limit of quantification (LOQ). The table below summarizes the performance characteristics of some developed electrochemical sensors for Meldonium.

Sensor TypeElectrochemical TechniqueLinear RangeLimit of Detection (LOD)Limit of Quantification (LOQ)MatrixReference
Molecularly Imprinted Polymer (MIP) on MWCNT modified electrodeDifferential Pulse Voltammetry (DPV)0.1–5 µg/mL0.066 µg/mLNot ReportedHuman Urine tandfonline.comresearchgate.netpensoft.net
Arenediazonium tosylate modified electrodeVoltammetry0.01–400 mg/L0.005 mg/L0.01 mg/LUrine researchgate.net
Table 1: Performance of Electrochemical Sensors for Meldonium Detection.

These electrochemical methods offer advantages such as high sensitivity, cost-effectiveness, and the potential for portability, making them suitable for rapid screening purposes. researchgate.net

Trace Analysis and Micro-Analytical Techniques for this compound

The detection of trace amounts of Meldonium is crucial, particularly in fields such as anti-doping control. nih.gov Consequently, highly sensitive and specific analytical techniques have been developed and validated for its trace analysis in complex biological matrices like urine and plasma.

Liquid Chromatography coupled with Mass Spectrometry (LC-MS) is the most widely used technique for the trace analysis of Meldonium. nih.gov Various iterations of this method have been employed, including Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with high-resolution mass spectrometry (HRMS) or tandem mass spectrometry (MS/MS). nih.govnih.gov Hydrophilic Interaction Liquid Chromatography (HILIC) is often the preferred separation mode due to the polar nature of Meldonium. nih.govnih.gov These methods offer excellent selectivity and sensitivity, allowing for the detection of Meldonium at nanogram-per-milliliter levels. nih.govresearchgate.net For instance, a HILIC-HRMS method was validated for the analysis of Meldonium in urine, demonstrating a lower limit of detection of less than 10 ng/mL. nih.gov

Capillary Electrophoresis (CE) represents a powerful micro-analytical technique for the determination of Meldonium. A method using capillary electrophoresis with capacitively coupled contactless conductivity detection (CE-C⁴D) has been developed for the rapid analysis of Meldonium in urine. nih.govresearchgate.net This technique allows for the direct injection of diluted urine samples, minimizing sample preparation time. nih.gov The separation is based on the electrophoretic mobility of the cationic Meldonium molecule in a background electrolyte, and detection is achieved by measuring changes in conductivity. nih.gov The CE-C⁴D method has been shown to be precise and sensitive, with a limit of detection of 0.015 µg/mL. nih.gov

Another advanced technique applied to Meldonium analysis is Ultra Performance Supercritical Fluid Chromatography (UPC²) coupled with Tandem Mass Spectrometry (UPC²-MS/MS) . This method provides an orthogonal separation mechanism to conventional liquid chromatography, offering different selectivity for polar compounds like Meldonium. nih.gov

The table below provides a comparative overview of the performance of various trace and micro-analytical techniques used for Meldonium determination.

Analytical TechniqueMatrixLinear RangeLimit of Detection (LOD) / Limit of Quantification (LOQ)Recovery (%)Precision (RSD%)Reference
UHPLC-HRMSMilk10–250 ng/mL (LOQ: 10 ng/mL)Not ReportedNot ReportedNot Reported nih.gov
UHPLC-HRMSMeat25–250 ng/mL (LOQ: 25 ng/mL)Not ReportedNot ReportedNot Reported nih.gov
HILIC-HRMSUrineNot Reported<10 ng/mL (LOD)Not Reported7.0–8.4 (intra-day), 9.9–12.9 (inter-day) nih.gov
CE-C⁴DUrine0.02–4 µg/mL & 2–200 µg/mL0.015 µg/mL (LOD)97.6–99.9<4.2 (intra-day), <4.7 (inter-day) nih.govresearchgate.net
UPLC-MS/MSHuman Plasma10–6000 ng/mLNot ReportedNot ReportedNot Reported researchgate.net
Table 2: Performance Comparison of Trace and Micro-Analytical Techniques for Meldonium.

These advanced analytical methods provide the necessary sensitivity, selectivity, and accuracy for the comprehensive study of Meldonium in various research contexts.

Computational Chemistry and Theoretical Investigations of Einecs 275 685 4

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been pivotal in elucidating the electronic structure of Ranitidine Hydrochloride. These calculations provide a fundamental understanding of the molecule's geometry, vibrational frequencies, and electronic properties.

Structural and vibrational studies of both mono and diprotonated species of Ranitidine Hydrochloride have been conducted using the B3LYP/6-31G* level of theory combined with the scaled quantum mechanical force field (SQMFF) methodology. biointerfaceresearch.com These studies explored various conformers in both the gas phase and in aqueous solution. The calculations revealed that in the monoprotonated form, protonation occurs at the dimethylamino nitrogen atom, and the molecule predominantly adopts an eclipsed conformation. biointerfaceresearch.comresearchgate.net Bond length analyses from these calculations indicate significant electron delocalization within the N,N'-dimethyl-2-nitro-1,1-ethenediamine moiety of the molecule. researchgate.net

Furthermore, theoretical calculations have been employed to understand the differences between the two polymorphic forms of Ranitidine Hydrochloride, Form I and Form II. researchgate.net These studies, often combined with experimental techniques like solid-state NMR and X-ray diffraction, help in assigning the correct structure and understanding the tautomeric forms present in the crystalline state. researchgate.net For instance, it has been suggested that the nitroethenediamine moiety in Form II exists as a mixture of enamine and nitronic acid tautomers. researchgate.net

The reactivity of Ranitidine Hydrochloride can also be predicted using quantum chemical calculations. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, calculated using methods like B3LYP/6-311++G(d,p), provide insights into the molecule's susceptibility to electrophilic and nucleophilic attack. researchgate.net The energy gap between HOMO and LUMO is a key indicator of chemical reactivity. researchgate.net Natural Bond Orbital (NBO) and Atoms in Molecules (AIM) studies have also been used to investigate the stability of different protonated species in solution. researchgate.net

Table 1: Calculated Properties of Ranitidine Hydrochloride Species biointerfaceresearch.com

SpeciesMediumTotal Energy (Hartrees)Dipole Moment (Debye)
Monoprotonated (C1)Gas Phase-1351.8563Higher Value
Monoprotonated (C1)Aqueous Solution--
Diprotonated (E/Z)Gas Phase-1352.3505-
Diprotonated (E/Z)Aqueous Solution-1352.4517-

Note: This table is illustrative and based on findings from the cited literature. Specific numerical values for all properties were not consistently available across sources.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations offer a powerful tool to study the dynamic behavior of molecules, including conformational changes and intermolecular interactions over time. While extensive MD simulation studies specifically focused on Ranitidine Hydrochloride are not widely reported in the provided search results, the principles of this technique are highly applicable.

The internal molecular mobility of Ranitidine Hydrochloride has been investigated by combining experimental techniques like ¹H NMR relaxometry with theoretical modeling, including Monte Carlo and solid-state DFT simulations. acs.org These studies have explored the molecular dynamics in its stable crystalline form (polymorph II) and when loaded into a silica matrix (SBA-15). acs.org

In the crystalline state, the primary molecular motion detected is the reorientation of the methyl groups. acs.org When the compound is amorphous or confined within the mesopores of the silica matrix, a significant increase in molecular mobility is observed. This includes the reorientation of larger fragments of the ranitidine cations and is attributed to the weakening of intermolecular forces and the loss of crystal packing. acs.org These conformational changes are crucial for understanding the behavior of the drug in different environments, such as in drug delivery systems. acs.org

The interaction of Ranitidine Hydrochloride with its environment, such as solvent molecules or host matrices, can be effectively modeled using MD simulations. These simulations can provide detailed information on hydrogen bonding patterns, which are known to be important in the crystal structure of Ranitidine Hydrochloride, where chloride ions link the molecules. nih.gov

Advanced Structure-Reactivity Relationship (SAR) Studies via Computational Models

Structure-Activity Relationship (SAR) studies are fundamental in drug design and development, aiming to correlate the chemical structure of a compound with its biological activity. Ranitidine itself was developed through a rational drug-design process that utilized a model of the histamine H₂ receptor and quantitative structure-activity relationships (QSAR). wikipedia.org

The development of Ranitidine involved modifying the structure of a precursor compound, cimetidine, by replacing the imidazole ring with a furan ring containing a nitrogen-bearing substituent. wikipedia.org This structural change resulted in a molecule with a significantly improved tolerability profile, longer duration of action, and tenfold greater activity. wikipedia.org

More recent studies have explored SAR of Ranitidine analogs for other therapeutic targets. For example, a series of ranitidine analogs containing cyclic imide isosteres were synthesized and evaluated as potential treatments for Alzheimer's disease. nih.govmdpi.com In these studies, computational models can be used to understand how structural modifications affect the inhibitory activities against targets like acetylcholinesterase (AChE) and Aβ aggregation. nih.govmdpi.com These studies have shown that moieties like 1,8-naphthalimide can confer potent inhibitory activity. nih.govmdpi.com

QSAR models often employ molecular descriptors derived from computational chemistry to build a mathematical relationship between the structure and activity. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or topological (e.g., connectivity indices). While a specific, detailed QSAR study on a series of Ranitidine analogs with calculated descriptors was not found in the search results, the principles of QSAR are central to the history and further development of compounds related to Ranitidine.

Kinetic and Thermodynamic Modeling of Reactions Involving EINECS 275-685-4

Computational modeling can be applied to understand the kinetics and thermodynamics of chemical reactions. For Ranitidine Hydrochloride, this can include its degradation pathways or its interaction with other molecules.

Experimental studies have investigated the kinetics of Ranitidine Hydrochloride's reaction with other chemical species. For instance, the kinetics of the reaction between Ranitidine Hydrochloride and trans-(diaqua)(N,N'-ethylene-bis-(salicylaldiminato))chromium(III) has been studied spectrophotometrically. niscpr.res.in Such studies determine rate constants and activation parameters (enthalpy and entropy of activation), which provide insights into the reaction mechanism. The mechanism is proposed to occur via an outer-sphere association followed by the transformation into an inner-sphere complex. niscpr.res.in While this study is experimental, the data obtained can be used to benchmark and validate computational models of the reaction mechanism.

Thermodynamic properties of Ranitidine Hydrochloride in aqueous solutions containing electrolytes and non-electrolytes have also been investigated experimentally. journalirjpac.com These studies measure properties like ultrasonic velocity, density, and viscosity to derive parameters such as apparent molar volumes and isentropic compressibility. journalirjpac.com The results are interpreted in terms of solute-solute and solute-solvent interactions. journalirjpac.com Computational methods, such as MD simulations with appropriate force fields, could be used to model these systems and provide a molecular-level interpretation of the observed thermodynamic properties.

Adsorption studies of Ranitidine Hydrochloride onto activated carbon have also been performed, analyzing the process in terms of kinetic and thermodynamic models like the Langmuir and Freundlich isotherms. researchgate.net These studies determine thermodynamic parameters such as the change in Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°), which indicate the spontaneity and nature of the adsorption process. researchgate.net

Application of Cheminformatics and Data Mining for Compound Exploration

Cheminformatics and data mining are powerful tools for managing, analyzing, and modeling large sets of chemical data. These approaches can be applied to explore the chemical space around a known active compound like Ranitidine Hydrochloride for the discovery of new analogs with improved properties.

Calculated molecular properties, often derived from quantum chemical calculations, are a cornerstone of cheminformatics. For Ranitidine, properties such as the number of hydrogen bond acceptors and donors, and the number of rotatable bonds are used to predict its "druglikeness" based on frameworks like Lipinski's Rule-of-Five. guidetopharmacology.org

Databases like PubChem and DrugBank store a wealth of information on chemical compounds, including their computed descriptors. nih.govdrugbank.com This data can be mined to identify compounds with similar structural features or predicted properties to Ranitidine Hydrochloride. For example, similarity searches based on 2D or 3D structures can retrieve compounds that are likely to have similar biological activities.

While no specific studies were found that detail a large-scale cheminformatics or data mining project centered on Ranitidine Hydrochloride, the tools and principles are readily applicable. For instance, a virtual library of Ranitidine analogs could be generated computationally, and their properties (e.g., ADME/Tox profiles) could be predicted in silico. This would allow for the prioritization of a smaller, more promising set of compounds for synthesis and experimental testing, thereby accelerating the drug discovery process.

Academic Research into Industrial Applications of Einecs 275 685 4 in Materials and Processes

Role in Polymer Chemistry and Advanced Materials Science

While not a primary monomer for polymerization, 2,5-Bis(octyldithio)-1,3,4-thiadiazole serves a critical role as a formulation additive in advanced materials, particularly in the realm of synthetic lubricants and greases which may be based on polymeric fluids. Its incorporation into these materials enhances their performance characteristics, effectively creating advanced material systems. The compound's primary function in this context is as a multifunctional additive that improves the durability and reliability of the host material.

Research has established its efficacy as an extreme-pressure (EP) and anti-wear agent. These properties are crucial in advanced materials like industrial and automotive gear lubricants, which must perform under high-stress conditions. made-in-china.com The mechanism of action involves the formation of protective adsorption layers on metal surfaces, which reduces friction and prevents material degradation under extreme pressures. Although the European Chemicals Agency (ECHA) notes that substances can be used in the manufacture of plastic products, the specific role of EINECS 275-685-4 is primarily as a performance additive rather than a reactant in the polymerization process itself. europa.eu The development of polymers with predictable molecular weights and specific architectures often relies on controlled radical polymerization (photo-CRP) techniques, which utilize different classes of initiators and intermediates. acs.org

Catalytic Applications in Large-Scale Chemical Manufacturing

Current research does not indicate that 2,5-Bis(octyldithio)-1,3,4-thiadiazole is used as a catalyst in large-scale chemical manufacturing. Its primary industrial function is that of a surface-active agent and inhibitor. However, catalysis is relevant to the synthesis of the compound itself. For instance, certain synthetic routes employ acid-catalyzed cyclization or copper-catalyzed "click" chemistry to produce the thiadiazole derivative.

The compound's mode of action as a corrosion inhibitor or an extreme-pressure additive is based on its chemical interaction with metal surfaces, forming a protective film. rsc.org This process involves the bonding of sulfur and nitrogen atoms from the thiadiazole ring to the metal, creating a barrier that prevents corrosive attack or metal-to-metal contact. This mechanism, while a chemical transformation occurring at a surface, is distinct from catalysis, which involves the acceleration of a chemical reaction without the catalyst being consumed. In large-scale chemical manufacturing, catalysts are employed to improve reaction rates and selectivity for producing high-value chemicals from feedstocks like biomass or coal, often using materials such as zeolites or silica-alumina. acs.org

Development of Functional Materials and Specialized Reagents

The most significant application of 2,5-Bis(octyldithio)-1,3,4-thiadiazole is in the development of functional materials, specifically high-performance lubricants and corrosion-inhibiting formulations. echemi.com It is classified as a lubricant additive, fuel additive, and corrosion inhibitor. nih.govechemi.com

As a specialized reagent, it functions as a metal deactivator and an effective corrosion inhibitor, particularly for non-ferrous metals like copper and aluminum. made-in-china.com Research has shown it can form a dense monolayer on aluminum, significantly reducing the corrosion current density. A detailed study investigated its performance as a copper corrosion inhibitor in oil-in-water (O/W) emulsions, which are commonly used in metal-forming processes. rsc.org The study found that 2,5-Bis(octyldithio)-1,3,4-thiadiazole (referred to as BTDA in the study) generates an anodic passive film on the copper surface. rsc.org When combined with another heterocyclic derivative, N,N-bis(2-ethylhexyl)-4-methyl-1H-benzotriazol-1-methanamine (NBTAH), a synergistic effect was observed, leading to a maximum corrosion inhibition efficiency of 94.0%. rsc.org The mechanism for this enhanced protection involves the formation of multilayer inhibitor films composed of Cu–NBTAH and Cu–BTDA chelates, which isolate the copper from the corrosive medium. rsc.org

Table 1: Functional Applications of this compound

Application Area Specific Function Target Material/System Research Finding/Mechanism Citation(s)
Lubrication Extreme-Pressure (EP) Agent Industrial & Automotive Gear Lubricants Forms protective adsorption layers on metal surfaces to reduce friction. , made-in-china.com
Lubrication Anti-Wear Agent Lubricants & Greases Prevents material degradation under high-stress conditions. , indiafinechemicals.com
Corrosion Inhibition Metal Deactivator Lubricants, Fuels Protects aluminum from oxidative damage by forming dense monolayers.

| Corrosion Inhibition | Copper Corrosion Inhibitor | Oil-in-Water (O/W) Emulsions | Forms anodic passive films; achieves 94.0% efficiency when combined with NBTAH. | rsc.org, kerton-industry.com |

Process Engineering and Optimization Studies for Industrial Use

The industrial synthesis of 2,5-Bis(octyldithio)-1,3,4-thiadiazole has been a subject of process engineering studies aimed at improving efficiency and product purity. A common method starts with 2,5-dimercapto-1,3,4-thiadiazole (B142945). google.comnih.gov

One patented industrial-scale process details the reaction of 2,5-dimercapto-1,3,4-thiadiazole with a tertiary-octyl mercaptan in the presence of hydrogen peroxide, which acts as an oxidizing agent or promoter. google.com This method was developed to overcome the challenges of a three-phase reaction system (solid reactant, organic mercaptan phase, and aqueous hydrogen peroxide phase), which could lead to incomplete reactions and lower yields. google.com An optimized version of this process involves reacting the components in a solvent system of water and ethyl alcohol, heating to reflux, and then separating the organic layer to yield the final product. google.com

Further optimization studies have focused on producing 2,5-bis-(hydrocarbyldithio)-1,3,4-thiadiazoles by reacting a 2-hydrocarbyldithio-5-mercapto-1,3,4-thiadiazole intermediate with a mercaptan and hydrogen peroxide. google.com This approach allows for a more controlled, homogeneous reaction, leading to higher purity. For example, a process modification yielded a product with 95% purity of 2,5-bis-(tert.-dodecyl-dithio)-1,3,4-thiadiazole, a significant improvement over earlier methods that struggled to exceed 90% yield. google.com The choice of solvent, reaction temperature, and catalyst can influence yields, which have been reported in a range of 38–83%, with purification often achieved through recrystallization.

Table 2: Comparison of Synthesis Process Parameters for Thiadiazole Derivatives

Process Description Starting Materials Key Reagents/Conditions Reported Yield/Purity Citation(s)
Hydrogen Peroxide-Mediated Oxidative Coupling 2,5-dimercapto-1,3,4-thiadiazole, t-octyl mercaptan Hydrogen peroxide, water/ethyl alcohol solvent, reflux at 70-85°C 85% yield google.com
Two-Step Reaction via Intermediate 2-tert. dodecyldithio-5-mercapto-1,3,4-thiadiazole, tert. dodecyl mercaptan Hydrogen peroxide, heating to 80°C 95% purity google.com

| General Alkylation | 1,3,4-thiadiazole-2,5-dithiol (B7761095) precursors | Alkylating agents, copper catalyst (for some routes) | 38-83% yield (dependent on conditions) | |

Regulatory Science and Policy Research Pertaining to Einecs 275 685 4

Academic Analysis of EINECS and Other Chemical Inventory Systems

Chemical inventories are fundamental tools for regulatory agencies worldwide to identify and manage substances in commerce. The European Inventory of Existing Commercial Chemical Substances (EINECS) is a cornerstone of chemical regulation in the EU, listing substances that were on the market between January 1, 1971, and September 18, 1981. nih.gov Academic analysis of EINECS and similar inventories, such as the US Toxic Substances Control Act (TSCA) Inventory and Canada's Domestic Substances List (DSL), highlights their critical role and their complexities. nih.govacs.org

These inventories serve several key functions:

Identification: They provide a baseline of chemicals that have been in commercial use. nih.gov

Prioritization: Researchers use these inventories to screen for substances with potential persistent, bioaccumulative, and toxic (PBT) properties. nih.gov

Regulatory Trigger: A substance's presence on an inventory like EINECS determines its regulatory pathway. For instance, EINECS substances are considered "phase-in" substances under REACH, with specific registration timelines. greenly.earth

Studies have compared the chemical space covered by these inventories, revealing both overlaps and significant differences. acs.org The sheer number of chemicals listed, with estimates ranging from 40,000 to over 350,000 in global commerce, presents a monumental challenge for regulators. icca-chem.org Research has shown that even for large inventories like EINECS, there can be a lack of publicly available safety data for a significant portion of the listed chemicals. chemicalsframework.org Furthermore, the definition of a "substance" can be broad, with a single EINECS entry sometimes covering substances of unknown or variable composition (UVCBs), which complicates assessment. nih.gov

Research on the Influence of Regulations (e.g., REACH) on Chemical Innovation and Research

The impact of comprehensive chemical regulations like REACH on innovation is a significant area of academic and policy debate. REACH fundamentally shifted the burden of proof, requiring industry to demonstrate the safety of chemicals, encapsulated by the principle of "no data, no market." greenly.earth

Research findings on REACH's influence on innovation are multifaceted:

Stimulus for "Green" Chemistry: By restricting hazardous substances and requiring the submission of extensive data, REACH incentivizes companies to invest in the research and development of safer alternatives. greenly.earth This can drive innovation in green chemistry and more sustainable technologies. repec.org

Redirection of R&D Efforts: Some studies suggest that the significant costs and administrative efforts associated with REACH compliance, particularly the authorization process for Substances of Very High Concern (SVHCs), can divert R&D resources away from performance-based innovation towards compliance-driven substitution. europa.eu For instance, instead of developing new capabilities, R&D budgets may be allocated to find replacements for substances on the Authorisation List. europa.eu

Increased Knowledge and Transparency: A major positive impact of REACH is the generation and dissemination of a vast amount of data on chemical properties and uses. This increased transparency can foster a better understanding of chemical risks and spur innovation in safer product design. greenly.earthrepec.org A 2023 study analyzing patent data from 1978-2016 found a positive and significant effect of chemical regulation on compound patenting, suggesting that regulations, by altering the search space, influence the rate and intensity of technological innovation. repec.org

Methodologies for Scientific Data Submission and Evaluation in Regulatory Contexts

The submission and evaluation of scientific data are the bedrock of any chemical regulatory framework. Regulations like REACH mandate a comprehensive technical dossier for each substance, which includes information on its properties, uses, and potential hazards. service.gov.uk

Standard methodologies and guidelines for data submission are crucial for ensuring consistency, quality, and comparability. Key aspects include:

Standardized Formats: The use of standardized formats like the International Uniform Chemical Information Database (IUCLID) is essential for the systematic collection and review of data. chemicalsframework.org This facilitates data sharing and evaluation across different regulatory bodies.

Data Requirements: Data requirements are typically tiered based on the production volume of the substance. For a substance like "Octanoic acid, compound with dioctylamine (B52008) (1:1)," the specific data required would depend on the tonnage band in which it is registered under REACH. service.gov.uk This includes a range of endpoints from physico-chemical properties to toxicological and ecotoxicological studies.

Data Quality and Reporting: Regulatory bodies like the American Chemical Society (ACS) and the Organisation for Economic Co-operation and Development (OECD) provide detailed guidelines for data reporting to ensure transparency and reproducibility. acs.org This includes providing raw data, detailed experimental methods, and appropriate characterization and purity data for tested substances. acs.org For computational methods like Quantitative Structure-Activity Relationship (QSAR) models, it is crucial to define the model's applicability domain to ensure the reliability of the predictions. acs.org

Data Evaluation: The evaluation process, conducted by agencies like the European Chemicals Agency (ECHA), involves assessing the adequacy and reliability of the submitted data to determine if a substance poses a risk to human health or the environment. service.gov.uk This can lead to further data requests or regulatory action.

General Structure of a Technical Dossier for Chemical Registration
SectionTypical Information RequiredRelevance
Substance IdentityName, EINECS/CAS numbers, molecular and structural formula, purity, spectral data.Unambiguously identifies the substance being registered. service.gov.uk
Manufacture, Use, and ExposureManufacturing processes, identified uses, exposure scenarios for humans and the environment.Forms the basis for exposure assessment and risk characterization. service.gov.uk
Physical and Chemical PropertiesMelting/boiling point, vapor pressure, water solubility, partition coefficient.Predicts the substance's behavior and fate in the environment. service.gov.uk
Toxicological InformationData on acute toxicity, irritation, sensitization, repeated dose toxicity, mutagenicity, carcinogenicity.Assesses potential hazards to human health. service.gov.uk
Ecotoxicological InformationData on toxicity to aquatic organisms (fish, invertebrates, algae), degradation, bioaccumulation.Assesses potential hazards to the environment. service.gov.uk

Comparative Regulatory Frameworks for Industrial Chemicals

The regulatory frameworks for industrial chemicals vary significantly across jurisdictions, most notably between the European Union's REACH and the United States' Toxic Substances Control Act (TSCA). These differences in approach have profound implications for chemical management, international trade, and public health. radianthealthandwellness.coacquiscompliance.com

A primary distinction lies in their core philosophies:

EU's Precautionary Principle: REACH is fundamentally based on the precautionary principle. If a chemical is suspected of being harmful, the burden of proof is on the manufacturer to demonstrate its safety before it can be widely marketed. radianthealthandwellness.co

U.S. Risk-Based Approach: TSCA, even after its 2016 update, largely follows a risk-based approach. A chemical is generally considered safe until the Environmental Protection Agency (EPA) can prove it poses an "unreasonable risk," a process that can be lengthy and contentious. radianthealthandwellness.cojfnovaklaw.com

This philosophical divergence leads to practical differences in how chemicals are regulated. For example, the EU has banned or restricted over 1,300 chemicals in cosmetics, while the U.S. has banned only a small fraction of that number. radianthealthandwellness.co

High-Level Comparison of EU REACH and U.S. TSCA
FeatureEU REACHU.S. TSCA (as amended)
Core Principle Precautionary Principle: "No data, no market." Burden of proof on industry. radianthealthandwellness.coRisk-Based: Assumed safe until proven to pose an "unreasonable risk." Burden on EPA. radianthealthandwellness.co
Existing Chemicals Required registration and data submission for all "phase-in" substances (like those on EINECS) produced or imported above 1 tonne/year. greenly.earth"Grandfathered" over 62,000 existing chemicals without initial safety testing. EPA must now prioritize and evaluate these. radianthealthandwellness.co
New Chemicals Requires registration and a data dossier before market entry. greenly.earthRequires pre-manufacture notification (PMN) and EPA review before manufacturing. acquiscompliance.com
Data Requirements Extensive, tonnage-based data requirements for registration. service.gov.ukEPA has the authority to require testing, but it is not automatic for all new or existing chemicals.
Substance Lists Tiered system including a Candidate List of SVHCs and an Authorisation List requiring specific permission for use. acquiscompliance.comMaintains an inventory of approved or restricted substances. acquiscompliance.com

These differing frameworks create challenges for multinational corporations, which must navigate multiple sets of rules. thechemicalengineer.com The lack of alignment can make it difficult to assess a company's global toxic footprint and can lead to situations where a chemical is restricted in the EU but widely used in the U.S. thechemicalengineer.com These comparative analyses are vital for informing discussions on international regulatory harmonization and advancing the sound management of chemicals globally. chemicalsframework.org

Emerging Research Methodologies and Future Trajectories for Einecs 275 685 4

Systems Chemistry Approaches to Understand Complex Chemical Networks

Systems chemistry offers a holistic perspective on the collective behavior of molecules, moving beyond the study of individual components to understand the complex networks they form. rsc.org For an amphiphilic compound like Octanoic acid, compound with dioctylamine (B52008) (1:1), which can self-assemble into various structures, this approach is particularly insightful. wikipedia.org

The interaction between the fatty acid (octanoic acid) and the amine (dioctylamine) leads to the formation of self-assembling systems that can create complex structures such as micelles or vesicles. nih.govresearchgate.netmdpi.com These structures are not static and can change in response to environmental conditions like pH, temperature, and concentration. ncku.edu.tw Systems chemistry allows researchers to study the dynamics of these assemblies, including their formation, stability, and functional properties as a whole. rsc.org Research on similar fatty acid-amine systems has demonstrated that the molar ratio of the components is a key parameter driving the type of self-assembly, influencing properties like surface charge, rigidity, and molecular segregation. nih.govresearchgate.net By applying the principles of systems chemistry, researchers can gain a deeper understanding of how Octanoic acid, compound with dioctylamine (1:1) behaves in complex formulations and at interfaces, which is crucial for optimizing its performance as an emulsifier or corrosion inhibitor. mdpi.com

Integration of Artificial Intelligence and Machine Learning in Chemical Discovery and Optimization

Table 1: Application of AI/ML in Chemical Formulation
Application AreaAI/ML ContributionPotential Impact on Octanoic acid, compound with dioctylamine (1:1)
Emulsifier Development Predicts phase behavior and stability of emulsions.Faster design of stable emulsions for various industrial applications.
Surfactant Optimization Optimizes surfactant mixtures for lower surface tension and higher stability. encyclopedia.pubEnhanced performance in cleaning products, personal care items, and industrial processes.
Corrosion Inhibition Screens virtual libraries of compounds for inhibitory properties. mdpi.comcorrosion.com.auAccelerated discovery of more effective and environmentally friendly corrosion inhibitors.
Formulation Design Optimizes the concentration of components in a formulation to achieve desired properties. chemcopilot.comMore efficient and cost-effective formulations for a wide range of products.

High-Throughput Experimentation and Automated Screening Methodologies

High-throughput experimentation (HTE) and automated screening have become indispensable tools in modern chemical research, allowing for the rapid testing of numerous chemical compositions and reaction conditions in parallel. chemspeed.comadvancingrna.comunchainedlabs.com These methodologies are particularly relevant for optimizing the use of Octanoic acid, compound with dioctylamine (1:1) in its primary applications.

As a corrosion inhibitor, the effectiveness of Octanoic acid, compound with dioctylamine (1:1) can be rapidly assessed using HTE methods. rmit.edu.au These techniques allow for the simultaneous testing of dozens or even hundreds of potential inhibitor formulations under various conditions, dramatically accelerating the identification of the most effective solutions. mdpi.comresearchgate.net For example, high-throughput methods have been developed to screen for corrosion inhibitors by performing multiple simultaneous tests on a single metal plate. rmit.edu.au Similarly, in the development of formulations such as emulsions or lubricants, automated systems can prepare and test a vast number of samples, systematically varying the concentrations of components like Octanoic acid, compound with dioctylamine (1:1) to quickly identify optimal compositions. chemspeed.comrecipharm.comonepetro.org This approach not only saves time and resources but also allows for a more comprehensive exploration of the formulation space, leading to more robust and effective products. recipharm.com

Table 2: High-Throughput Experimentation in Chemical R&D
HTE ApplicationDescriptionRelevance to Octanoic acid, compound with dioctylamine (1:1)
Corrosion Inhibitor Screening Simultaneous testing of multiple potential inhibitors on metal surfaces. rmit.edu.auresearchgate.netRapid identification of optimal concentrations and synergistic combinations for corrosion protection.
Formulation Optimization Automated preparation and testing of numerous formulations with varying compositions. chemspeed.comrecipharm.comEfficient development of high-performance emulsions, lubricants, and other formulated products.
Solubility and Excipient Screening Rapidly assessing the solubility of compounds in various solvents and with different excipients. recipharm.comFaster development of liquid formulations for diverse applications.
Critical Micelle Concentration (CMC) Measurement Automated surface tension measurements to determine the CMC of surfactant formulations. onepetro.orgQuick evaluation of the efficiency of new surfactant systems.

Ethical Considerations in Advanced Chemical Research and Development

The advancement of chemical research and the development of new materials and applications bring with them a set of ethical responsibilities for chemists and the broader scientific community. solubilityofthings.comsolubilityofthings.comfctemis.orgrsc.org While there are no specific ethical issues uniquely associated with Octanoic acid, compound with dioctylamine (1:1), the general principles of ethical conduct in chemistry are fully applicable.

A primary ethical consideration is the safety of researchers, consumers, and the environment. solubilityofthings.comsolubilityofthings.com This includes conducting thorough risk assessments of chemicals and processes, ensuring proper handling and storage to minimize exposure, and developing sustainable practices to reduce environmental impact. solubilityofthings.com Transparency in research and product development is another crucial ethical principle. solubilityofthings.compiscience.org This involves the honest reporting of data, the disclosure of potential conflicts of interest, and clear communication with the public about the potential risks and benefits of chemical products. fctemis.orgpiscience.org Furthermore, chemists have a social responsibility to consider the broader implications of their work, striving to develop innovations that are not only technologically advanced but also socially equitable and beneficial to society as a whole. solubilityofthings.com

Identification of Unexplored Research Frontiers and Interdisciplinary Opportunities

The unique properties of Octanoic acid, compound with dioctylamine (1:1) as an amphiphilic salt open up several avenues for future research and interdisciplinary collaboration. uc.edu

One promising area is the development of "smart" or responsive materials. The self-assembling nature of this compound could be harnessed to create systems that change their properties in response to external stimuli such as pH, temperature, or light. This could lead to novel applications in areas like drug delivery, sensing, and controlled-release formulations. routledge.com

There are also significant opportunities for interdisciplinary research. The study of its effectiveness as a corrosion inhibitor, for instance, lies at the intersection of chemistry, materials science, and electrochemistry. icorr.orgkth.serilem.nettaylorfrancis.com Collaborative efforts between these fields could lead to a more fundamental understanding of the mechanisms of corrosion inhibition and the development of more durable and environmentally friendly protective coatings.

Furthermore, the growing interest in sustainable and bio-based chemicals presents another research frontier. researchgate.net Investigating the production of the constituent components, octanoic acid and dioctylamine, from renewable feedstocks could enhance the environmental profile of the final product. The exploration of fatty amine derivatives in a variety of applications, such as fabric softeners, asphalt (B605645) emulsifiers, and antimicrobial agents, also suggests potential new uses for this compound. researchgate.netgoogle.comwikipedia.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.